2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is a chemical compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.33. This compound is known for its unique structure, which includes a cyano group, a mercapto group, and a phenylmethylthio group attached to a propenamide backbone.
Preparation Methods
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-cyano-3-mercaptoacrylamide with benzyl chloride under basic conditions to introduce the phenylmethylthio group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the mercapto group can act as a nucleophile, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- can be compared with similar compounds such as:
2-Propenamide, 2-cyano-3-mercapto-3-(methylthio)-: This compound has a methylthio group instead of a phenylmethylthio group, which can affect its reactivity and applications.
2-Propenamide, 2-cyano-3-mercapto-3-(phenylthio)-: This compound has a phenylthio group, which may result in different chemical and biological properties.
The uniqueness of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c12-6-9(10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,15H,7H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBRHVPDVSHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395455 |
Source
|
Record name | 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65882-52-2 |
Source
|
Record name | 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.